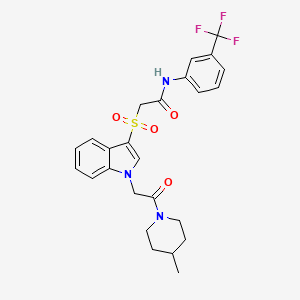

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound is a sulfonamide-linked indole derivative featuring a 4-methylpiperidinyl moiety and a trifluoromethylphenyl acetamide group.

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O4S/c1-17-9-11-30(12-10-17)24(33)15-31-14-22(20-7-2-3-8-21(20)31)36(34,35)16-23(32)29-19-6-4-5-18(13-19)25(26,27)28/h2-8,13-14,17H,9-12,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFVWDIFEQZLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C26H31N3O4S

- Molecular Weight: 481.61 g/mol

- CAS Number: 878059-19-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, which include an indole moiety and a piperidine ring. These structural features are known to contribute to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

-

Antitumoral Activity:

- The indole structure is associated with significant anticancer properties. Research indicates that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- A study demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, by generating reactive oxygen species (ROS) that lead to DNA damage and cell death .

-

Anti-inflammatory Effects:

- Compounds containing sulfonamide groups have been shown to inhibit pro-inflammatory cytokines. This mechanism is crucial in diseases characterized by chronic inflammation.

- The piperidine component may enhance the compound's ability to cross biological membranes, potentially increasing its efficacy in reducing inflammation .

- Antimicrobial Properties:

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Case Study 1: Anticancer Activity

A derivative similar to the target compound was tested against various human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range. The study concluded that the compound induces apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of a related sulfonamide compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

Case Study 3: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of compounds with similar structures against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antibiotic agent .

Data Table: Biological Activities Summary

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, showcasing its effectiveness against various cancer cell lines. The compound has been tested for its ability to inhibit cell growth in several types of cancer, including:

| Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These findings suggest that the compound may act through multiple mechanisms, potentially involving the disruption of cellular signaling pathways essential for tumor growth and survival .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. Key steps include:

- Formation of the Indole Ring : Utilizing indole derivatives as starting materials.

- Sulfonylation : Introducing the sulfonamide group through electrophilic substitution.

- Acetamide Formation : Finalizing the structure by acetamide formation.

Research has also focused on creating derivatives of this compound to optimize its biological activity and reduce potential side effects. Variations in substituents on the indole and piperidine rings have shown promise in enhancing anticancer activity while maintaining low toxicity profiles .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Case Study 1 : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

- Case Study 2 : Another investigation reported that the compound exhibited synergistic effects when combined with standard chemotherapy agents, suggesting its potential use in combination therapy protocols.

Chemical Reactions Analysis

Sulfonamide Linkage Reactivity

The sulfonamide group (–SO₂–NH–) is a critical site for nucleophilic substitution and hydrolysis.

-

Mechanistic Insight :

The sulfonamide bridge can undergo acid-catalyzed hydrolysis due to the electron-withdrawing nature of the sulfonyl group, which destabilizes the N–S bond . Alkylation occurs at the sulfonamide nitrogen under basic conditions, forming tertiary amines .

Acetamide Group Transformations

The acetamide (–NH–CO–CH₂–) group participates in hydrolysis and coupling reactions.

-

Key Findings :

Hydrolysis of the acetamide group yields a carboxylic acid, which is reversible under acidic conditions . Enzymatic methods enable selective modification, critical for pharmaceutical applications .

Indole Ring Modifications

The indole core undergoes electrophilic substitution and oxidation.

| Reaction Type | Conditions | Observed Products/Outcomes | Source References |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 position | |

| Oxidation | KMnO₄, H₂O, 80°C | Oxindole formation |

-

Structural Impact :

Nitration occurs preferentially at the C5 position due to the electron-donating effects of the sulfonamide group . Oxidation breaks the indole aromaticity, forming oxindole derivatives .

Piperidine Ring Functionalization

The 4-methylpiperidin-1-yl group participates in alkylation and ring-opening reactions.

| Reaction Type | Conditions | Observed Products/Outcomes | Source References |

|---|---|---|---|

| N-Alkylation | NaH, THF, alkyl bromides, 25°C | Quaternary ammonium salts | |

| Ring-Opening | HCl (conc.), 120°C | Linear amine hydrochloride |

-

Applications :

Quaternary ammonium derivatives show enhanced solubility, while ring-opening reactions are utilized in degradation studies .

Trifluoromethylphenyl Reactivity

The –CF₃ group influences electron-deficient aromatic substitution.

| Reaction Type | Conditions | Observed Products/Outcomes | Source References |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 50°C | Para-chloro substitution | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives |

-

Note :

The –CF₃ group directs electrophilic attacks to the para position due to its strong electron-withdrawing effect . Cross-coupling reactions enable diversification of the aryl group .

Synthetic Routes and Key Intermediates

The compound is synthesized via sequential functionalization:

-

Optimization :

Coupling reactions employ EDCl/HOBt for high efficiency . Piperidine alkylation requires anhydrous conditions to prevent hydrolysis .

Stability Under Physiological Conditions

The compound’s degradation profile in simulated biological environments:

| Condition | pH | Temperature | Half-Life (h) | Major Degradation Pathway | Source References |

|---|---|---|---|---|---|

| Gastric fluid | 1.2 | 37°C | 2.5 | Sulfonamide hydrolysis | |

| Plasma | 7.4 | 37°C | 12.7 | Oxidative indole cleavage |

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely parallels methods in , involving amide bond formation and sulfonylation. However, yields and purity are unreported.

- Bioactivity: No direct data exist, but its trifluoromethyl and sulfonamide groups are associated with kinase inhibition (e.g., VEGFR, EGFR) in literature outside the provided evidence.

- Comparative Advantages : Combines indole’s scaffold versatility with sulfonamide’s enzyme-targeting capability, differentiating it from simpler amides in .

Q & A

Basic: What synthetic routes and reaction conditions are optimal for synthesizing this compound, and how can purity be validated?

Answer:

The compound's synthesis involves multi-step reactions, including sulfonylation of the indole core, alkylation with 4-methylpiperidine derivatives, and coupling with the trifluoromethylphenyl acetamide moiety. Key steps:

- Sulfonylation: Use chlorosulfonic acid under anhydrous conditions to introduce the sulfonyl group to the indole nitrogen .

- Alkylation: React the sulfonated indole with 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide in the presence of a base like K₂CO₃ in DMF .

- Final Coupling: Employ EDC/HOBt-mediated amide bond formation between the intermediate and 3-(trifluoromethyl)aniline .

Purity Validation: Use HPLC (>98% purity) and LC-MS to confirm molecular weight. NMR (¹H/¹³C) and FTIR verify structural integrity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks for the indole (δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.3 ppm), and trifluoromethylphenyl moiety (δ 7.5–7.9 ppm) .

- FTIR: Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

- X-ray Crystallography: Resolve stereochemistry of the piperidine and acetamide groups; compare experimental vs. computed (DFT) bond angles .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Core Modifications: Replace the indole with pyrrole or benzimidazole to assess π-π stacking effects .

- Substituent Variation: Test analogues with bulkier piperidine substituents (e.g., 4-ethylpiperidine) to probe steric effects on receptor binding .

- Functional Group Swaps: Substitute the sulfonyl group with phosphonate or carbonyl to evaluate electrostatic interactions .

Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Advanced: How can conflicting data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved?

Answer:

- Dose-Response Analysis: Perform IC₅₀ determinations across multiple cell lines (e.g., cancer vs. normal) to identify selectivity windows .

- Off-Target Screening: Use kinase profiling panels to rule out non-specific interactions .

- Metabolic Stability Assays: Assess CYP450-mediated degradation, which may explain variability in potency .

Advanced: What computational methods are effective for predicting reactivity and optimizing synthetic pathways?

Answer:

- Reaction Path Search: Apply density functional theory (DFT) to model intermediates and transition states for sulfonylation/alkylation steps .

- Machine Learning: Train models on PubChem data to predict optimal solvents (e.g., DMF vs. THF) for coupling reactions .

- Process Simulation: Use Aspen Plus to optimize reaction parameters (temperature, stoichiometry) and reduce byproduct formation .

Advanced: How can heterogeneous reaction conditions be optimized for scale-up?

Answer:

- Design of Experiments (DoE): Apply Box-Behnken or factorial designs to test variables like catalyst loading (Pd/C vs. Ni), temperature (80–120°C), and pressure .

- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress .

- Green Chemistry Metrics: Calculate E-factors to minimize waste; replace toxic solvents with cyclopentyl methyl ether (CPME) .

Advanced: What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Answer:

- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug Design: Introduce ester moieties at the acetamide group for controlled release .

- CYP Inhibition Studies: Use liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and block them with fluorine substituents .

Advanced: How can receptor selectivity be evaluated against off-target proteins?

Answer:

- Molecular Docking: Simulate binding to homology models of target receptors (e.g., kinases) vs. decoy proteins (e.g., GPCRs) .

- SPR (Surface Plasmon Resonance): Measure binding kinetics (KD, kon/koff) for primary targets vs. related isoforms .

- Cryo-EM: Resolve ligand-receptor complexes to identify critical hydrogen bonds (e.g., sulfonyl-O with Ser123) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.